Intermediate Vasorelaxant Potency: SE 175 vs. Nitroglycerin and Isosorbide Dinitrate
In a functional assay using phenylephrine-pretreated male Wistar rat aorta, SE 175 induced vasorelaxation with an EC50 of 20 µM. This potency is directly quantified as intermediate between that of nitroglycerin (NTG) and isosorbide dinitrate (ISDN), with NTG being more potent and ISDN less potent [1].
| Evidence Dimension | Aortic Vasorelaxation Potency |
|---|---|
| Target Compound Data | EC50 = 20 µM |
| Comparator Or Baseline | Nitroglycerin (more potent) and Isosorbide Dinitrate (less potent) |
| Quantified Difference | Potency intermediate between NTG and ISDN (exact EC50 values for comparators not provided in the source) |
| Conditions | Phenylephrine-pretreated male Wistar rat aorta (ex vivo) |
Why This Matters
This defined intermediate potency allows researchers to select SE 175 for experiments requiring a specific window of NO-mediated vasorelaxation that is not achievable with more or less potent nitrates, ensuring controlled and reproducible cardiovascular pharmacology studies.
- [1] Endres, S., Hacker, A., Noack, E., et al. NO-donors, Part 3: Nitrooxyacylated thiosalicylates and salicylates—synthesis and biological activities. Eur. J. Med. Chem. 1999, 34, 895-901. View Source
